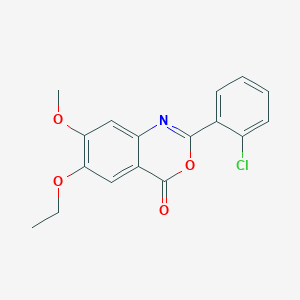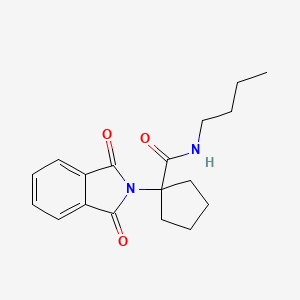![molecular formula C16H16N2O5 B7471514 2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a critical metabolic pathway for cancer cells.
Wirkmechanismus
CPI-613 targets the 2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes are critical for the production of ATP, which is the primary energy source for cancer cells. By inhibiting these enzymes, CPI-613 disrupts the this compound cycle, leading to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis through the activation of caspase-3 and caspase-9, and it inhibits the activity of NF-kappaB, a transcription factor that is overexpressed in many cancer types. CPI-613 also inhibits the activity of several signaling pathways, including PI3K/Akt and MAPK/ERK, which are critical for cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPI-613 is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to sensitize cancer cells to chemotherapy, which could improve the efficacy of current cancer treatments. However, one limitation of CPI-613 is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CPI-613. One area of interest is the development of more effective formulations that improve the solubility and bioavailability of CPI-613. Another area of interest is the identification of biomarkers that can predict response to CPI-613, which could improve patient selection for clinical trials. Additionally, there is ongoing research on the combination of CPI-613 with other anticancer agents, including immunotherapies and targeted therapies, which could further improve its efficacy in cancer treatment.
Synthesemethoden
The synthesis of CPI-613 involves the condensation reaction of 2-aminobutyric acid and 2-bromo-1-cyclopentanecarbonyl chloride, followed by the reaction with isatin to form the final product. The yield of CPI-613 is approximately 30%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
CPI-613 has been extensively studied in preclinical and clinical trials for its anticancer activity. It has shown efficacy in a variety of cancer types, including pancreatic, lung, breast, and ovarian cancers. In preclinical studies, CPI-613 has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In clinical trials, CPI-613 has been well-tolerated and has shown promising results in combination with chemotherapy.
Eigenschaften
IUPAC Name |
2-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-12(20)9-17-15(23)16(7-3-4-8-16)18-13(21)10-5-1-2-6-11(10)14(18)22/h1-2,5-6H,3-4,7-9H2,(H,17,23)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBGXJDOMFSSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)

![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)



![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)